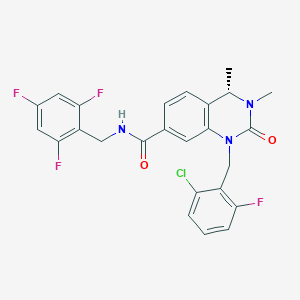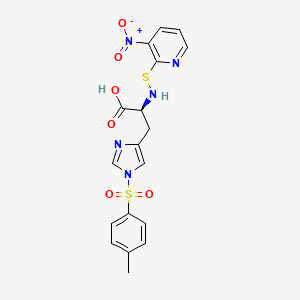
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is a compound that has garnered significant interest in the field of peptide chemistry. This compound is notable for its use as a protecting group for amino acids, particularly in the synthesis of peptides. The 3-nitro-2-pyridinesulfenyl group is known for its stability and selectivity, making it a valuable tool in various chemical reactions .
Méthodes De Préparation
The synthesis of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine typically involves the reaction of amino acids with 3-nitro-2-pyridinesulfenyl chloride. This reaction is carried out under mild conditions, often using very dilute hydrochloric acid in dioxane. The 3-nitro-2-pyridinesulfenyl group can be selectively removed using reagents such as triphenylphosphine or 2-pyridinethiol 1-oxide . Industrial production methods for this compound are similar, focusing on the efficient and scalable synthesis of the 3-nitro-2-pyridinesulfenyl chloride precursor .
Analyse Des Réactions Chimiques
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The 3-nitro-2-pyridinesulfenyl group is particularly useful for the protection and activation of amino and hydroxyl groups in peptide synthesis. Common reagents used in these reactions include tertiary phosphines and mild acids. The major products formed from these reactions are typically peptides or esters, depending on the specific reaction conditions .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research In chemistry, it is used for the synthesis of peptides and the protection of amino acids In biology, it facilitates the formation of disulfide bonds, which are crucial for protein folding and stabilityIndustrially, it is used in the large-scale synthesis of peptides and other complex molecules .
Mécanisme D'action
The mechanism of action of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine involves the selective protection and activation of amino and hydroxyl groups. The 3-nitro-2-pyridinesulfenyl group acts as an activator for disulfide bond formation, facilitating thiol/disulfide exchange to form the corresponding disulfides. This selectivity and mild reaction conditions make it a valuable tool in peptide synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds include N-Alpha-(3-Nitro-2-pyridinesulfenyl)-L-tryptophan and 3-Nitro-2-pyridinesulfenyl chloride. These compounds share the 3-nitro-2-pyridinesulfenyl group, which provides stability and selectivity in chemical reactions. N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is unique in its specific application to histidine residues, making it particularly useful in the synthesis of histidine-containing peptides .
Propriétés
Formule moléculaire |
C18H17N5O6S2 |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C18H17N5O6S2/c1-12-4-6-14(7-5-12)31(28,29)22-10-13(20-11-22)9-15(18(24)25)21-30-17-16(23(26)27)3-2-8-19-17/h2-8,10-11,15,21H,9H2,1H3,(H,24,25)/t15-/m0/s1 |
Clé InChI |
HREPATZNEVVIAA-HNNXBMFYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)
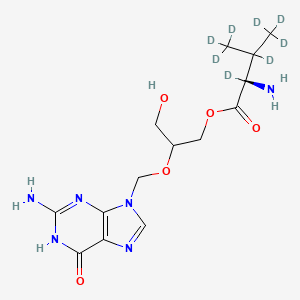

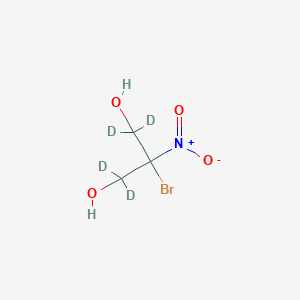

![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
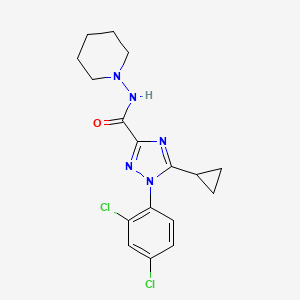

![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)




